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Compound of Interest

Compound Name:

2-Amino-1-(2,4-

difluorophenyl)ethanone

hydrochloride

Cat. No.: B113019 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,4-

Difluorophenacylamine hydrochloride (CAS No: 786719-60-6). The document details the

expected analytical data and methodologies for its characterization, based on established

principles of organic spectroscopy and analysis of analogous structures, due to the limited

availability of specific experimental data in public databases.

Chemical Structure and Properties
2,4-Difluorophenacylamine hydrochloride is the hydrochloride salt of an alpha-amino ketone.

The structure consists of a 2,4-difluorinated benzene ring attached to a carbonyl group, which

is adjacent to a methylene group bearing a primary amine. The amine is protonated to form the

hydrochloride salt.
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Identifier Value

IUPAC Name
2-amino-1-(2,4-difluorophenyl)ethan-1-one

hydrochloride

CAS Number 786719-60-6

Molecular Formula C₈H₈ClF₂NO

Molecular Weight 207.61 g/mol

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data from key spectroscopic

techniques for the structural confirmation of 2,4-Difluorophenacylamine hydrochloride.

¹H NMR (Proton Nuclear Magnetic Resonance)
Spectroscopy
Predicted data in DMSO-d₆ at 400 MHz.

Chemical Shift

(δ, ppm)
Multiplicity Integration

Coupling

Constants (J,

Hz)

Assignment

~8.30 broad s 3H - -NH₃⁺

~7.95 td 1H J ≈ 8.8, 6.4 Hz Ar-H (H6)

~7.50 ddd 1H
J ≈ 9.2, 9.2, 2.4

Hz
Ar-H (H5)

~7.30 td 1H J ≈ 8.8, 2.4 Hz Ar-H (H3)

~4.80 s 2H - -CH₂-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Spectroscopy
Predicted data in DMSO-d₆ at 100 MHz.
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Chemical Shift (δ, ppm)
Multiplicity (due to C-F

coupling)
Assignment

~192.0 d, J ≈ 4 Hz C=O

~165.0 dd, J ≈ 255, 12 Hz C-F (C2)

~162.5 dd, J ≈ 255, 12 Hz C-F (C4)

~132.5 dd, J ≈ 10, 3 Hz Ar-C (C6)

~122.0 dd, J ≈ 14, 4 Hz Ar-C (C1)

~112.5 dd, J ≈ 22, 4 Hz Ar-C (C5)

~105.0 t, J ≈ 26 Hz Ar-C (C3)

~45.0 s -CH₂-

FTIR (Fourier-Transform Infrared) Spectroscopy
Wave Number (cm⁻¹) Intensity Assignment

3200-2800 Strong, Broad N-H stretch (Ammonium salt)

~1680 Strong C=O stretch (Ketone)

~1615, 1500 Medium-Strong C=C stretch (Aromatic ring)

~1270 Strong C-F stretch

~1140 Strong C-F stretch

Mass Spectrometry (MS)
Technique m/z Value Assignment

ESI+ 172.05 [M+H]⁺ (protonated free base)

ESI+ 155.05 [M+H - NH₃]⁺

ESI+ 141.02 [C₇H₄F₂O]⁺

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 2,4-Difluorophenacylamine hydrochloride.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-

d₆) in a clean, dry vial.

Transfer the solution into a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:

Pulse Program: Standard single pulse (zg30)

Spectral Width: -2 to 12 ppm

Acquisition Time: ~4 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16

¹³C NMR:

Pulse Program: Proton-decoupled single pulse (zgpg30)

Spectral Width: -10 to 220 ppm

Acquisition Time: ~1.5 seconds

Relaxation Delay: 2 seconds
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Number of Scans: 1024

Data Processing:

Apply Fourier transformation to the raw Free Induction Decay (FID) data.

Perform phase and baseline corrections.

Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52

ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 2,4-Difluorophenacylamine hydrochloride sample directly

onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

A background spectrum should be collected prior to the sample scan.

Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol

or acetonitrile/water.
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A small amount of formic acid can be added to promote protonation if analyzing the free

base.

Instrument Parameters (for a Quadrupole Time-of-Flight - QTOF instrument):

Ionization Mode: ESI Positive

Capillary Voltage: 3.5 kV

Sampling Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Mass Range: 50-500 m/z

Visualizations
The following diagrams illustrate the logical workflow and structural relationships in the

elucidation of 2,4-Difluorophenacylamine hydrochloride.
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Caption: Experimental workflow for structural elucidation.
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Caption: Logical relationships in the spectral data interpretation.

To cite this document: BenchChem. [Structural Elucidation of 2,4-Difluorophenacylamine
Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113019#2-4-difluorophenacylamine-hydrochloride-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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